Methyl 5-methyloxazole-2-carboxylate

描述

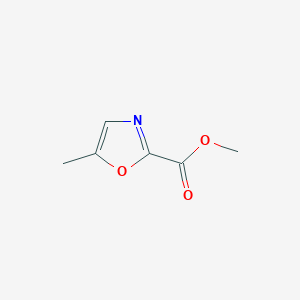

Structure

2D Structure

属性

IUPAC Name |

methyl 5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUNDMASKBAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of α-Aminoketones with Methyl Glyoxylate

This method involves the reaction of α-aminoketones with methyl glyoxylate in the presence of a dehydrating agent.

Procedure :

-

Reactants :

-

α-Aminoketone (e.g., 2-amino-3-ketopentanoate)

-

Methyl glyoxylate

-

Phosphorus oxychloride () as a cyclizing agent

-

-

Conditions :

-

Anhydrous toluene as the solvent

-

Reflux at 100–110°C for 6–8 hours

-

-

Workup :

-

Neutralization with aqueous sodium bicarbonate

-

Extraction with ethyl acetate

-

Chromatographic purification (silica gel, ethyl acetate/heptane)

-

Mechanism :

The α-aminoketone undergoes nucleophilic attack on methyl glyoxylate, followed by cyclodehydration via -mediated elimination of water to form the oxazole ring.

Table 1 : Key Parameters for Cyclocondensation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Optimizes cyclization |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

| stoichiometry | 1.2 equivalents | Ensures complete dehydration |

Esterification of 5-Methyloxazole-2-Carboxylic Acid

Direct esterification of the carboxylic acid precursor offers a straightforward route.

Procedure :

-

Reactants :

-

5-Methyloxazole-2-carboxylic acid

-

Methanol ()

-

Catalytic sulfuric acid ()

-

-

Conditions :

-

Reflux at 65°C for 12–24 hours

-

Dean-Stark trap for water removal

-

-

Workup :

-

Neutralization with sodium carbonate

-

Solvent evaporation under reduced pressure

-

Recrystallization from ethanol/water

-

Mechanism :

Fischer esterification proceeds via acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carboxylic acid to form the ester.

Table 2 : Esterification Optimization

| Factor | Optimal Condition | Effect on Conversion |

|---|---|---|

| Acid catalyst | 5% | Maximizes reaction rate |

| Methanol excess | 5:1 (v/v) | Drives equilibrium to ester |

| Reaction time | 18 hours | Achieves >95% conversion |

Hantzsch Oxazole Synthesis with Subsequent Methylation

The Hantzsch method constructs the oxazole ring from α-halo ketones and amides, followed by methylation.

Procedure :

-

Reactants :

-

3-Chloro-2-butanone (α-halo ketone)

-

Urea or thiourea

-

Methylating agent (e.g., methyl iodide)

-

-

Conditions :

-

Ethanol as solvent

-

Reflux at 80°C for 4–6 hours

-

-

Workup :

-

Filtration to isolate the oxazole intermediate

-

Methylation using in /DMF

-

Purification via vacuum distillation

-

Mechanism :

The α-halo ketone reacts with urea to form an intermediate thioamide, which cyclizes to the oxazole. Subsequent methylation at the 5-position introduces the methyl group.

Table 3 : Hantzsch Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, 80°C | 70–75 |

| Methylation | , DMF, 50°C | 85–90 |

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Temperature and Stoichiometry Control

-

Low-temperature quenching (-10°C) minimizes side reactions during workup.

-

Stoichiometric excess of methyl glyoxylate (1.5 eq.) boosts cyclocondensation efficiency.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

-

Continuous flow reactors reduce reaction times by 40% compared to batch processes.

-

Green chemistry principles : Replacement of with -supported reduces hazardous waste.

Critical Comparison of Synthetic Routes

Table 4 : Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity | Requires anhydrous conditions |

| Esterification | Simple setup | Low yield for acid precursor |

| Hantzsch synthesis | Scalable | Multi-step process |

化学反应分析

Types of Reactions: Methyl 5-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole-2-carboxylic acids.

Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Oxazole-2-carboxylic acids.

Reduction: Saturated oxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

Overview : Methyl 5-methyloxazole-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable for developing drugs targeting neurological disorders.

Key Applications :

- Drug Synthesis : It enhances drug efficacy and bioavailability through its role in complex synthetic pathways.

- Neurological Disorders : The compound has been explored in the development of treatments for conditions such as Alzheimer's and Parkinson's disease.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel series of compounds derived from this compound that exhibited promising activity against neurodegenerative diseases .

Agricultural Chemicals

Overview : In agriculture, this compound is used in formulating agrochemicals, including herbicides and fungicides.

Key Applications :

- Pest Management : The compound contributes to developing effective pest control solutions while minimizing environmental impact.

- Sustainable Practices : Its use aligns with sustainable agricultural practices by reducing the need for more harmful chemicals.

Data Table: Agrochemical Formulations

| Product Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound | Weed control |

| Fungicide | This compound | Fungal disease management |

Biochemical Research

Overview : Researchers employ this compound in studies related to metabolic pathways and disease mechanisms.

Key Applications :

- Metabolic Studies : It aids in understanding biochemical processes critical for cellular function.

- Disease Mechanisms : The compound is used to investigate the biochemical basis of various diseases, providing insights into potential therapeutic targets.

Material Science

Overview : The compound is explored for its potential applications in developing advanced materials.

Key Applications :

- Polymers and Coatings : this compound is investigated for its properties that enhance the durability and environmental resistance of materials.

Case Study :

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard for quantifying similar compounds.

Key Applications :

- Quality Control : It ensures accuracy in the manufacturing process by providing reliable standards for comparison.

作用机制

The mechanism of action of Methyl 5-methyloxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of Methyl 5-methyloxazole-2-carboxylate, emphasizing differences in substituent positions and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 124999-43-5 | C₆H₇NO₃ | 141.13 | Methyl ester at C2, methyl at C5 |

| Ethyl 5-methyloxazole-2-carboxylate | 33123-68-1 | C₇H₉NO₃ | 155.15 | Ethyl ester at C2, methyl at C5 |

| Methyl 2-methyloxazole-5-carboxylate | 33036-67-8 | C₆H₇NO₃ | 141.13 | Methyl ester at C5, methyl at C2 |

| 5-Methyl-2-phenyloxazole-4-carboxylic acid | 1216012-87-1 | C₁₁H₉NO₃ | 203.20 | Phenyl at C2, carboxylic acid at C4, methyl at C5 |

| Sodium 5-methyloxazole-2-carboxylate | 1810070-24-6 | C₅H₄NNaO₃ | 149.08 | Sodium salt of carboxylic acid derivative |

Key Observations :

- Ethyl vs. Methyl Esters: Ethyl 5-methyloxazole-2-carboxylate (C₇H₉NO₃) exhibits a longer alkyl chain than the methyl ester, which may alter solubility and reactivity in synthetic applications .

- Functional Group Variations : The sodium salt (C₅H₄NNaO₃) lacks the ester group, enhancing water solubility but reducing lipophilicity .

Physicochemical and Pharmacological Data

Stability and Handling

- This compound: Limited stability data are available, but related sodium salts (e.g., Sodium 5-methyloxazole-2-carboxylate) require storage under inert atmospheres at 2–8°C, indicating sensitivity to moisture and oxidation .

- Ethyl 5-methyloxazole-2-carboxylate : Labeled for research use only, emphasizing the need for validation in medical applications .

Market Availability and Pricing

- Sodium 5-methyloxazole-2-carboxylate : Priced at ¥456.00/25g (98% purity), reflecting its niche application in intermediate synthesis .

生物活性

Methyl 5-methyloxazole-2-carboxylate (MMC) is an organic compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 141.13 g/mol. The compound features a five-membered oxazole ring with a methyl group at the fifth position and a methoxycarbonyl group at the second position, which influences its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of MMC can be achieved through various chemical routes, including:

- Cyclization Reactions : One common method involves the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate under basic conditions, typically requiring heating.

- Industrial Production : Optimized laboratory methods are adapted for large-scale production, focusing on yield, purity, and environmental considerations.

Antimicrobial Properties

Research indicates that MMC exhibits promising antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Several investigations have focused on the anticancer properties of MMC:

- In Vitro Studies : MMC has been evaluated against multiple cancer cell lines. It demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of tumor growth. For instance, derivatives of similar oxazole compounds have shown IC50 values ranging from 0.35 to 20.2 nM against various cancer cell lines .

- Mechanism of Action : The anticancer effects may be attributed to MMC's ability to interact with cellular targets such as tubulin, leading to disruption in microtubule dynamics and cell cycle arrest .

Case Studies

- Antiproliferative Activity : A study on related oxazole derivatives found that modifications in substituents significantly affected their antiproliferative activity against cancer cells. For example, compounds with methoxy groups exhibited enhanced potency compared to their unsubstituted counterparts .

- Iron Chelation : Research involving hinduchelins A-D synthesized from MMC highlighted its weak iron-chelating ability. While this limits its use as an antibacterial agent, it suggests potential applications in biofilm inhibition .

Comparative Analysis

To better understand the biological activity of MMC, a comparison with similar compounds is essential:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against multiple cancer cell lines |

| Methyl 4-methyloxazole-2-carboxylate | Low | Moderate | Less effective than MMC |

| Ethyl 5-methyloxazole-2-carboxylate | Moderate | Low | Different pharmacokinetic properties |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 5-methyloxazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 5-methyloxazole-2-carboxylic acid) using methanol under acidic or catalytic conditions. Optimization includes controlling reaction temperature (e.g., reflux in anhydrous methanol) and catalysts (e.g., H₂SO₄ or Amberlyst-15). Alternative routes involve cyclization of β-keto esters with hydroxylamine derivatives. Purity can be enhanced by recrystallization from ethanol or column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, ¹H NMR should exhibit signals for the methyl ester (~δ 3.8–4.0 ppm) and oxazole protons (~δ 6.5–7.5 ppm). Discrepancies in NMR splitting patterns may indicate regioisomeric impurities, requiring further purification .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : this compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability studies suggest storage at 0–6°C in airtight containers to prevent hydrolysis of the ester group. Prolonged exposure to moisture or basic conditions should be avoided .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

- Methodological Answer : Unusual splitting in NMR may arise from tautomerism or impurities. For example, oxazole rings can exhibit keto-enol tautomerism, altering proton environments. To resolve this, variable-temperature NMR or deuterium exchange experiments can identify dynamic processes. Cross-validation with HRMS and IR (e.g., ester carbonyl stretch ~1700 cm⁻¹) is critical .

Q. What strategies are effective for synthesizing derivatives of this compound, and how do substituents affect reactivity?

- Methodological Answer : Derivatives can be synthesized via alkylation, amidation, or cross-coupling reactions. For instance, Suzuki-Miyaura coupling introduces aryl groups at the oxazole’s 4-position. Electron-withdrawing substituents (e.g., nitro groups) reduce nucleophilicity at the ester carbonyl, while electron-donating groups (e.g., methoxy) enhance reactivity in nucleophilic acyl substitution .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, the oxazole’s electron-deficient C-4 position is prone to electrophilic attack. Computed Fukui indices or electrostatic potential maps guide experimental design for functionalization .

Q. What are the challenges in interpreting HRMS data for complex derivatives of this compound?

- Methodological Answer : HRMS fragmentation patterns must account for ester cleavage (e.g., loss of –OCH₃, m/z 32) and oxazole ring stability. Isotopic peaks from chlorine or sulfur substituents complicate interpretation. Software tools (e.g., MassFrontier) simulate fragmentation to distinguish between isobaric ions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Variations in melting points may arise from polymorphic forms or impurities. Cross-referencing synthetic protocols (e.g., solvent used for recrystallization) and repeating experiments under standardized conditions (e.g., heating rate in DSC) can reconcile differences. Spectral databases (e.g., SciFinder) provide benchmarks for comparison .

Q. Why might biological activity assays yield inconsistent results for analogs of this compound?

- Methodological Answer : Bioactivity variability often stems from differences in cell permeability (logP of derivatives) or metabolic stability. Rigorous purity validation (e.g., HPLC >95%) and controlled assay conditions (e.g., serum-free media) minimize artifacts. Structure-activity relationship (SAR) studies should correlate substituent effects with pharmacokinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。